1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine
Overview
Description
“1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine”, also known as 3C-P, is a compound with the molecular formula C14H23NO3 . It is classified under the category of Drugs of Abuse/Illegal Drugs .
Molecular Structure Analysis
The molecular structure of 3C-P consists of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 253.337 Da and the monoisotopic mass is 253.167801 Da .
Scientific Research Applications
Solid Phase Synthesis
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine and its derivatives are used in solid-phase synthesis, particularly in the formation of linkers and resins. For example, Jin et al. (2001) reported on the preparation of 4-Formyl-3,5-dimethoxyphenol, a key intermediate in creating acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin et al., 2001). Additionally, Virta et al. (2004) described the synthesis of pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry using a reductive amination process involving compounds derived from 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (Virta et al., 2004).
Crystal Structure Analysis
Compounds related to 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine are studied for their crystal structures to understand their molecular conformations. For instance, Nitek et al. (2020) investigated the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, providing insights into the conformational arrangements of these compounds (Nitek et al., 2020).
Pharmacological Investigations
While avoiding specific drug use, dosage, and side effects, certain derivatives of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine have been synthesized and examined for their biological activities. Laddha and Biyani (2019) synthesized Schiff bases from 3,5- Dimethoxyphenol (aryloxy moiety), a structurally related compound, and evaluated their antibacterial and antifungal activities (Laddha & Biyani, 2019).
properties
IUPAC Name |
1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4/h8-10H,5-7,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCHCCXGKYEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)CC(C)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234925 | |
Record name | 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine | |
CAS RN |
501700-11-4 | |
Record name | 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501700-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3c-P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501700114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3C-P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KRX4MHV7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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